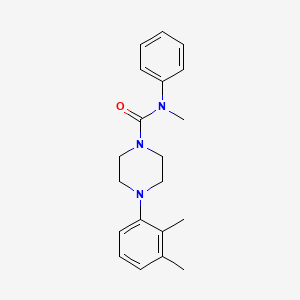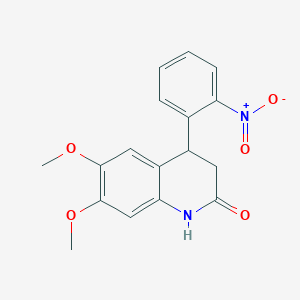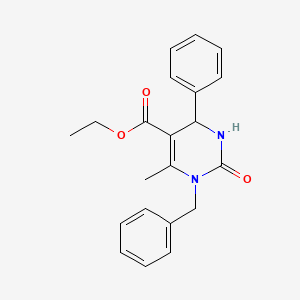
3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide
Descripción general
Descripción
3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide, also known as DFP-10825, is a novel small molecule compound that has been the subject of extensive research in recent years. This compound is of interest to the scientific community due to its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
Research into the substitution reactions of α-alkyl 4- and 5-nitropyrrol-2-ylmethyl derivatives provides insight into the synthesis and reactivity of nitrophenyl-substituted compounds. These studies demonstrate the versatility of nitrophenyl derivatives in organic synthesis, highlighting the SN1-type process as a key reaction pathway. Such knowledge is crucial for designing synthetic routes for complex molecules, including those related to 3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide (Harsanyi & Norris, 1987).
Pharmacokinetics and Drug Development
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) provide a framework for understanding how nitrophenyl propanamides, similar in structure to the compound , are absorbed, distributed, metabolized, and excreted in biological systems. This research is fundamental for the development of new therapeutic agents, highlighting the importance of molecular properties in drug design and development (Wu et al., 2006).
Environmental Biodegradation
Studies on the chemotaxis and biodegradation of methyl-nitrophenol by Ralstonia sp. SJ98 offer insights into the environmental fate of nitrophenyl derivatives. These findings underscore the potential for microbial degradation of synthetic organic compounds, including those similar to 3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide, contributing to bioremediation strategies (Bhushan et al., 2000).
Propiedades
IUPAC Name |
3-(5,5-dimethyl-2-oxooxolan-3-yl)-2-methyl-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10(8-11-9-16(2,3)23-15(11)20)14(19)17-12-4-6-13(7-5-12)18(21)22/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZDGQFJCSOZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(OC1=O)(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4058706.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4058712.png)
![ethyl 1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4058719.png)
![2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide](/img/structure/B4058731.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B4058732.png)

![ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4058741.png)


![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)
![N-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B4058775.png)
![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4058811.png)